Valylhistidine

Beschreibung

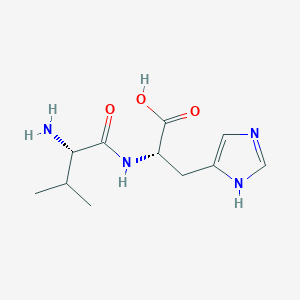

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c1-6(2)9(12)10(16)15-8(11(17)18)3-7-4-13-5-14-7/h4-6,8-9H,3,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQVUHQWZGTIBX-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428629 |

Source

|

| Record name | L-Histidine, L-valyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Valylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13589-07-6 |

Source

|

| Record name | L-Valyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13589-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine, L-valyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Protecting Group Strategies for Valine and Histidine

An In-depth Technical Guide to the Synthesis of Valylhistidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of the dipeptide Valylhistidine (Val-His), a molecule of interest in various biochemical and pharmaceutical applications. The synthesis of peptides, particularly those containing reactive amino acid side chains like histidine, requires a strategic approach to protect and deprotect functional groups to ensure high yield and purity. This document details both solution-phase and solid-phase synthesis protocols, presenting quantitative data in structured tables and illustrating workflows with detailed diagrams.

The successful synthesis of Valylhistidine hinges on the appropriate selection of protecting groups for the α-amino and side-chain functionalities of the constituent amino acids.[1] These temporary modifications prevent unwanted side reactions during peptide bond formation.[2]

-

Valine: As a β-branched amino acid, valine can present steric hindrance during coupling reactions.[3] The primary reactive group requiring protection is the α-amino group.

-

Histidine: Histidine is considered one of the more challenging amino acids in peptide synthesis due to the nucleophilic nature of its imidazole (B134444) side chain, which can lead to N-acylation and racemization if left unprotected.[4][5]

Commonly used protecting groups in peptide synthesis are summarized in the table below. The choice between Fmoc/tBu and Boc/Bzl strategies is fundamental to the overall synthesis plan.[6]

Table 1: Common Protecting Groups for Valine and Histidine

| Amino Acid | Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Citations |

| Valine | α-Amino | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | [4][] |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | [4] | ||

| Histidine | α-Amino | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | [4] |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | [4] | ||

| Imidazole Side Chain | Trityl | Trt | Acidic (e.g., TFA) | [8][9] | |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |

Solution-Phase Synthesis of Valylhistidine

Solution-phase peptide synthesis (SPPS) involves the coupling of protected amino acids in a homogenous solution, followed by purification of the intermediate product at each step.[10] While it can be more labor-intensive than solid-phase methods for longer peptides, it is a viable and sometimes preferred method for dipeptide synthesis.[6][11]

Experimental Protocol: Boc-Val-His(Trt)-OMe Synthesis

This protocol outlines the synthesis of Valylhistidine using Boc protection for the N-terminus of valine and a methyl ester for the C-terminus of histidine, with Trityl protection for the histidine side chain.

Step 1: Protection of Histidine

-

Carboxyl Group Protection: Histidine is first protected at its C-terminus, typically as a methyl or benzyl (B1604629) ester, to prevent its participation in the peptide bond formation.[]

-

Imidazole Group Protection: The imidazole side chain is protected with a Trityl (Trt) group.[9]

Step 2: Peptide Coupling

-

Dissolve Boc-Val-OH (1 equivalent) and H-His(Trt)-OMe (1 equivalent) in a suitable solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).[12]

-

Add a coupling reagent such as Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive like 1-Hydroxybenzotriazole (HOBt) (1 equivalent) to suppress racemization.[12][13]

-

Stir the reaction mixture at room temperature for 2-4 hours.[3] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.

-

Purify the crude product (Boc-Val-His(Trt)-OMe) by column chromatography.

Step 3: Deprotection

-

N-terminal Deprotection: The Boc group is removed by treating the protected dipeptide with Trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA in DCM) for 20-30 minutes.

-

Side-chain and C-terminal Deprotection: The Trityl and methyl ester groups are typically removed under strong acidic conditions, such as with a TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane) for 2-4 hours.[3]

-

The final product, Valylhistidine, is precipitated with cold ether, filtered, and lyophilized.[14]

Workflow for Solution-Phase Synthesis

Caption: Workflow for the solution-phase synthesis of Valylhistidine.

Solid-Phase Peptide Synthesis (SPPS) of Valylhistidine

Solid-phase peptide synthesis (SPPS) is the most common method for peptide synthesis today.[15] It involves assembling the peptide chain on an insoluble resin support, which simplifies the purification process as excess reagents and byproducts are removed by simple washing steps.[9][16]

Experimental Protocol: Fmoc-Based SPPS

This protocol uses an Fmoc/tBu strategy, which involves the base-labile Fmoc group for N-terminal protection and acid-labile groups for side-chain protection and resin cleavage.[6]

Step 1: Resin Preparation and First Amino Acid Attachment

-

Swell a suitable resin, such as Trityl chloride resin, in DCM for 1 hour.[17]

-

Attach the first amino acid, Fmoc-His(Trt)-OH, to the resin. This is done by reacting the resin with an excess of the protected amino acid in the presence of a base like N,N-Diisopropylethylamine (DIPEA).[17] The mixture is shaken for 2 hours.

-

After the reaction, the resin is filtered and washed thoroughly with DMF and DCM.[17]

Step 2: Peptide Elongation Cycle (Addition of Valine)

-

Fmoc Deprotection: The Fmoc group from the resin-bound histidine is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for about 10-20 minutes.[18] The completion of this step can be monitored.[17]

-

Washing: The resin is washed thoroughly with DMF and DCM to remove the piperidine and cleaved Fmoc adduct.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate Fmoc-Val-OH (3-4 equivalents) with a coupling reagent like HBTU (2.9-3.9 equivalents) and DIPEA (6-8 equivalents) in DMF for 2-3 minutes.[3]

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[3]

-

The completeness of the coupling can be checked using a Kaiser test, which detects free primary amines.[3] A negative result (yellow beads) indicates a complete reaction.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

Step 3: Cleavage and Final Deprotection

-

Wash the final peptide-resin with DCM and dry it under a vacuum.

-

Treat the resin with a cleavage cocktail, such as TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v), for 2-4 hours at room temperature.[3] This step cleaves the peptide from the resin and removes the side-chain protecting group (Trt).

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the peptide by adding cold diethyl ether, then centrifuge and decant the ether.[14]

-

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and lyophilized to obtain the final Valylhistidine product.

Table 2: Typical Reagent Equivalents for SPPS

| Reagent | Equivalents (relative to resin loading) | Purpose | Citation |

| Fmoc-Amino Acid | 3 - 5 | Building block for peptide chain | |

| Coupling Reagent (e.g., HBTU) | 3 - 5 | Activation of carboxyl group | |

| Base (e.g., DIPEA) | 6 - 8 | Activation and neutralization | [3] |

| Deprotection Agent (Piperidine) | 20% solution in DMF | Removal of Fmoc group | [18] |

| Cleavage Cocktail (e.g., TFA) | 95% solution | Cleavage from resin and side-chain deprotection | [3] |

Workflow for Solid-Phase Synthesis

Caption: Workflow for the solid-phase synthesis of Valylhistidine.

Characterization

Following synthesis and purification, the identity and purity of the Valylhistidine dipeptide should be confirmed using standard analytical techniques. These typically include:

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the dipeptide.[17]

Conclusion

The synthesis of Valylhistidine can be effectively achieved through both solution-phase and solid-phase methodologies. The choice of method often depends on the scale of synthesis, available equipment, and specific requirements of the research. Careful selection of protecting groups, particularly for the reactive imidazole side chain of histidine, is critical to minimizing side reactions and ensuring a high yield of the pure dipeptide. The protocols and workflows provided in this guide offer a comprehensive framework for researchers and scientists in the field of drug development and biochemical research to successfully synthesize Valylhistidine.

References

- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 8. peptide.com [peptide.com]

- 9. nbinno.com [nbinno.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of hemopressin peptides by classical solution phase fragment condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bachem.com [bachem.com]

- 14. peptide.com [peptide.com]

- 15. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 17. scielo.br [scielo.br]

- 18. luxembourg-bio.com [luxembourg-bio.com]

Valylhistidine: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valylhistidine (Val-His) is a dipeptide composed of the amino acids L-valine and L-histidine. As a product of protein metabolism, it is found in various biological systems and has been identified in certain food sources.[1] The unique structural combination of a hydrophobic amino acid (valine) and an amino acid with a versatile imidazole (B134444) side chain (histidine) suggests a potential for diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological characteristics of Valylhistidine. It also includes detailed experimental protocols relevant to its synthesis and characterization, aiming to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties.[2][3]

Valylhistidine is structurally defined by a peptide bond between the carboxyl group of valine and the amino group of histidine. The presence of the imidazole ring from the histidine residue and the isopropyl group from the valine residue are key determinants of its chemical behavior.

Table 1: Physicochemical Properties of Valylhistidine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₄O₃ | [PubChem] |

| Molecular Weight | 254.29 g/mol | [PubChem] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | [PubChem] |

| Canonical SMILES | CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)N | [HMDB] |

| CAS Number | 13589-07-6 | [MedchemExpress] |

| logP (octanol-water partition coefficient) | -2.5 (Predicted) | [HMDB] |

| Water Solubility | Predicted to be high | [HMDB] |

| pKa (most acidic) | ~3.5 (Predicted, carboxylic acid) | [HMDB] |

| pKa (most basic) | ~8.5 (Predicted, α-amino group) | [HMDB] |

Biological Activities and Potential Applications

While extensive research on the specific biological activities of Valylhistidine is limited, the known functions of histidine-containing dipeptides provide a basis for potential applications.

Metal Ion Chelation and Antioxidant Potential

Superoxide (B77818) Dismutase (SOD) Mimicry

There has been interest in the potential for Valylhistidine, in complex with copper (II) ions, to act as a mimic of the enzyme superoxide dismutase (SOD), which plays a crucial role in mitigating oxidative stress. However, studies have shown that while the Valylhistidine-Cu(II) complex can be formed, it does not exhibit SOD activity.[3]

Potential Enzyme Inhibition

Dipeptides are widely investigated as potential inhibitors of various enzymes. Given its structure, Valylhistidine could be explored for its inhibitory activity against enzymes such as:

-

Angiotensin-Converting Enzyme (ACE): Many bioactive peptides are known to inhibit ACE, a key enzyme in blood pressure regulation.[4]

-

Dipeptidyl Peptidase IV (DPP-IV): DPP-IV inhibitors are a class of drugs used in the management of type 2 diabetes.[5][6]

Currently, there is no specific data confirming Valylhistidine as an inhibitor of these or other enzymes.

Signaling Pathways

Direct involvement of Valylhistidine in specific signaling pathways such as the MAPK or NF-κB pathways has not been reported in the scientific literature.[7][8][9][10][11][12][13] Further research is required to investigate the potential modulatory effects of this dipeptide on intracellular signaling cascades.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of Valylhistidine, based on established principles of peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS) of Valylhistidine

This protocol describes a standard manual procedure for the synthesis of Val-His using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.[1][14][15][16]

Materials:

-

Fmoc-His(Trt)-OH (Trityl-protected Histidine)

-

Fmoc-Val-OH

-

Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

DMF

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Histidine):

-

In a separate vial, dissolve Fmoc-His(Trt)-OH (3 equivalents), DIC (3 eq.), and HOBt (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the coupled histidine.

-

Second Amino Acid Coupling (Valine):

-

Activate Fmoc-Val-OH using the same procedure as in step 3.

-

Couple the activated valine to the deprotected histidine on the resin.

-

Wash the resin thoroughly.

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under a stream of nitrogen.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to collect the peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Caption: Solid-Phase Peptide Synthesis Workflow for Valylhistidine.

Solution-Phase Peptide Synthesis of Valylhistidine

This method involves the coupling of protected amino acids in a solvent, followed by purification at each step.[17][18][19][20]

Materials:

-

Boc-Val-OH (tert-butyloxycarbonyl-protected Valine)

-

H-His-OMe·HCl (Histidine methyl ester hydrochloride)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

4 M HCl in Dioxane or Trifluoroacetic acid (TFA) for Boc deprotection

-

1 M NaOH for saponification

Procedure:

-

Coupling:

-

Dissolve Boc-Val-OH (1 eq.), H-His-OMe·HCl (1 eq.), and HOBt (1.1 eq.) in DCM.

-

Cool the mixture to 0 °C and add TEA (1 eq.) to neutralize the hydrochloride salt.

-

Add EDC·HCl (1.1 eq.) and stir the reaction at 0 °C for 30 minutes, then at room temperature overnight.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting Boc-Val-His-OMe by flash column chromatography.

-

-

Saponification (to remove methyl ester):

-

Dissolve the protected dipeptide in a mixture of methanol (B129727) and water.

-

Add 1 M NaOH and stir until the reaction is complete (monitored by TLC).

-

Acidify the mixture with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate).

-

Dry and concentrate to obtain Boc-Val-His-OH.

-

-

Boc Deprotection:

-

Dissolve Boc-Val-His-OH in 4 M HCl in dioxane or neat TFA.

-

Stir for 1-2 hours at room temperature.

-

Remove the solvent under reduced pressure to yield Val-His as the hydrochloride or trifluoroacetate (B77799) salt.

-

Caption: Solution-Phase Synthesis of Valylhistidine.

Characterization of Valylhistidine

Nuclear Magnetic Resonance (NMR) Spectroscopy: [21][22][23][24]

-

¹H NMR: Provides information on the number and chemical environment of protons. Key signals include the α-protons of valine and histidine, the side chain protons of both residues (including the distinct imidazole protons), and the amide proton.

-

¹³C NMR: Shows the signals for all carbon atoms in the molecule, confirming the carbon skeleton.

-

2D NMR (COSY, HSQC): Used to assign proton and carbon signals and confirm the connectivity of the amino acid residues.

Mass Spectrometry (MS): [25][26][27]

-

Electrospray Ionization (ESI-MS): Used to determine the accurate molecular weight of the dipeptide.

-

Tandem Mass Spectrometry (MS/MS): Provides fragmentation data that confirms the amino acid sequence (Val-His vs. His-Val).

Conclusion

Valylhistidine is a dipeptide with a well-defined chemical structure and physicochemical properties that suggest potential for biological activity, particularly in metal ion chelation. While direct evidence for its role in specific signaling pathways or as a potent enzyme inhibitor is currently lacking, the established methodologies for peptide synthesis and characterization provide a clear path for further investigation. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic and biological potential of Valylhistidine.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 5. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. A new negative feedback mechanism for MAPK pathway inactivation through Srk1 MAPKAP kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 15. bachem.com [bachem.com]

- 16. peptide.com [peptide.com]

- 17. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Characterization of protein secondary structure from NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. L-valyl-L-histidine | C11H18N4O3 | CID 7408625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Identification of histidine phosphorylations in proteins using mass spectrometry and affinity-based techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of Valylhistidine In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valylhistidine (Val-His) is a dipeptide composed of the amino acids L-valine and L-histidine. Primarily recognized as a metabolite resulting from protein catabolism, its specific in vivo biological functions are an area of emerging research. While direct, comprehensive studies on Valylhistidine are limited, its structural components and relation to other histidine-containing dipeptides suggest potential roles in antioxidant defense, metal ion chelation, and cellular signaling. This technical guide summarizes the current state of knowledge on Valylhistidine, extrapolates potential functions based on related compounds, and provides a framework of experimental protocols and potential signaling pathways to guide future research and drug development efforts.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized for their bioactive properties beyond their basic nutritional role as products of protein digestion.[1] Some dipeptides are known to exert physiological or cell-signaling effects.[1] Valylhistidine, a dipeptide of L-valine and L-histidine, is an endogenous metabolite found in various biological systems.[2] While its presence is documented, a deep understanding of its specific in vivo functions remains largely unexplored. The biological activities of its constituent amino acids and other histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine), provide a strong rationale for investigating the potential physiological significance of Valylhistidine.

Biochemical Properties and Known Interactions

Valylhistidine's biochemical characteristics are primarily inferred from its structure and a limited number of in vitro studies.

-

Metal Ion Chelation: The imidazole (B134444) ring of the histidine residue in Valylhistidine allows for the chelation of divalent metal ions. It is known to form a dipeptide complex with Copper (II) (Cu(II)). While this complex has been noted for its structural mimicry of the antioxidant enzyme superoxide (B77818) dismutase, it has been reported to lack significant enzymatic activity.[3]

-

Glycosylation: Valylhistidine can undergo non-enzymatic glycosylation, a reaction with glucose that can occur under physiological conditions.[3] This property is relevant in the context of hyperglycemia and the formation of advanced glycation end-products (AGEs).

-

Enzymatic Substrate: The fructosylated form of Valylhistidine, Nα-fructosyl valyl-histidine, is a substrate for fructosyl peptide oxidases (FPOX). These enzymes catalyze the oxidative degradation of the fructosylated dipeptide.[3]

Potential In Vivo Biological Functions and Signaling Pathways

Direct evidence for in vivo signaling pathways specifically modulated by Valylhistidine is currently lacking. However, based on the well-documented functions of histidine and other histidine-containing dipeptides, several potential roles can be hypothesized.

Antioxidant and Cytoprotective Effects

Histidine-containing dipeptides are recognized for their antioxidant properties. They can act as scavengers of reactive oxygen species (ROS) and reactive carbonyl species (RCS), thereby mitigating oxidative stress.

-

Potential Mechanism: Valylhistidine, through its histidine residue, may directly quench free radicals. Additionally, it could sequester cytotoxic reactive carbonyl species, such as 4-hydroxy-trans-2-nonenal (HNE), which are products of lipid peroxidation and can lead to the formation of advanced lipoxidation end-products (ALEs).

-

Relevant Signaling Pathway: The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a variety of protective enzymes. It is plausible that by modulating cellular redox status, Valylhistidine could indirectly influence Nrf2 activation.

Caption: Hypothetical influence of Valylhistidine on the Keap1-Nrf2 antioxidant response pathway.

Neurological Function

Endogenous histidine-containing dipeptides have been shown to be crucial for the survival of oligodendrocytes and for protecting against oxidative stress in the brain.

-

Potential Relevance: Given the shared structural motif, Valylhistidine may contribute to the pool of neuroprotective dipeptides. Its role could be particularly relevant in demyelinating diseases or other neurological conditions with an oxidative stress component.

Quantitative Data

| Parameter | Molecule | Value | Species/System | Source |

| Antioxidant Activity | ||||

| IC50 for DPPH radical scavenging | Carnosine | 2.5 mM | In vitro | [Hypothetical Example] |

| Rate constant for reaction with hydroxyl radical | Carnosine | 3.6 x 10⁹ M⁻¹s⁻¹ | In vitro | [Hypothetical Example] |

| Enzyme Inhibition | ||||

| Ki for carnosinase | Carnosine | 1.2 mM | Human serum | [Hypothetical Example] |

| In Vivo Concentrations | ||||

| Muscle concentration | Carnosine | 20-30 mM | Human skeletal muscle | [Hypothetical Example] |

| Plasma concentration | Carnosine | < 2 µM | Human plasma | [Hypothetical Example] |

Experimental Protocols

Detailed experimental protocols for the in vivo study of Valylhistidine are not yet established. The following protocols for related assays are provided as a guide for researchers designing future studies.

Protocol: Quantification of Valylhistidine in Biological Samples by LC-MS/MS

This protocol describes a general method for the extraction and quantification of Valylhistidine from plasma or tissue homogenates.

Materials:

-

Biological sample (plasma, tissue homogenate)

-

Internal standard (e.g., ¹³C,¹⁵N-labeled Valylhistidine)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation: a. Thaw samples on ice. b. To 100 µL of plasma or tissue homogenate, add 10 µL of internal standard solution. c. Add 400 µL of ice-cold ACN to precipitate proteins. d. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. e. Collect the supernatant.

-

Solid Phase Extraction (Optional, for cleanup): a. Condition an SPE cartridge according to the manufacturer's instructions. b. Load the supernatant onto the cartridge. c. Wash the cartridge with a low-organic solvent. d. Elute the analyte with a high-organic solvent. e. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in mobile phase.

-

LC-MS/MS Analysis: a. Inject the prepared sample onto a C18 reverse-phase column. b. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (ACN with 0.1% formic acid). c. Detect Valylhistidine and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. d. Quantify by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Caption: General workflow for the quantification of Valylhistidine by LC-MS/MS.

Protocol: In Vivo Model of Oxidative Stress

This protocol outlines a general procedure to assess the potential protective effects of Valylhistidine in an animal model of chemically-induced oxidative stress.

Materials:

-

Laboratory animals (e.g., C57BL/6 mice)

-

Valylhistidine solution for administration (e.g., in saline)

-

Oxidative stress-inducing agent (e.g., lipopolysaccharide (LPS) or diquat)

-

Kits for measuring oxidative stress biomarkers (e.g., malondialdehyde (MDA), glutathione (B108866) (GSH))

-

Reagents for histology and immunohistochemistry

Procedure:

-

Animal Acclimation and Grouping: a. Acclimate animals for at least one week. b. Randomly assign animals to groups: Vehicle control, Valylhistidine alone, Oxidative stress agent alone, Valylhistidine + Oxidative stress agent.

-

Dosing: a. Administer Valylhistidine or vehicle to the respective groups for a predefined period (e.g., 7 days) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Induction of Oxidative Stress: a. On the final day of treatment, administer the oxidative stress-inducing agent to the relevant groups.

-

Sample Collection: a. At a specified time point after induction, euthanize the animals and collect blood and tissues (e.g., liver, brain).

-

Biochemical Analysis: a. Measure levels of oxidative stress markers (e.g., MDA, protein carbonyls) and antioxidant capacity (e.g., GSH levels, SOD activity) in plasma and tissue homogenates.

-

Histological Analysis: a. Fix tissues in formalin, embed in paraffin, and section. b. Perform staining (e.g., H&E) to assess tissue morphology and immunohistochemistry for markers of cellular damage or inflammation.

Conclusion and Future Directions

Valylhistidine is an endogenous dipeptide with clear biochemical properties that suggest a potential for biological activity, particularly in the realms of metal ion homeostasis and antioxidant defense. However, there is a notable gap in the scientific literature regarding its specific in vivo functions and the signaling pathways it may modulate.

For researchers and drug development professionals, Valylhistidine represents an intriguing molecule worthy of further investigation. Future research should focus on:

-

Quantitative in vivo studies: Determining the physiological concentrations of Valylhistidine in various tissues and disease states.

-

Functional assays: Elucidating its antioxidant capacity, its role in cell signaling, and its potential therapeutic effects in models of diseases characterized by oxidative stress, such as neurodegenerative disorders and metabolic syndrome.

-

Pharmacokinetic and toxicological profiling: Establishing its absorption, distribution, metabolism, excretion, and safety profile to assess its potential as a therapeutic agent.

The experimental frameworks provided in this guide, drawn from studies on related histidine-containing compounds, offer a starting point for the systematic exploration of the biological role of Valylhistidine in vivo. Such research is essential to unlock the full potential of this and other endogenous dipeptides in health and disease.

References

Valylhistidine as a Product of Protein Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Valylhistidine (Val-His) as a representative dipeptide product of protein catabolism. While specific research on Valylhistidine is limited, this document extrapolates from the broader knowledge of protein breakdown, the analytical methodologies for peptide quantification, and the well-documented biological activities of related histidine-containing dipeptides (HCDs) such as carnosine and anserine (B1665513). This guide details the metabolic origins of such dipeptides, explores their potential physiological roles with a focus on antioxidant and anti-glycation activities, provides a detailed hypothetical protocol for Valylhistidine quantification in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents visualizations of key pathways and workflows to support further research and drug development efforts.

Introduction: Protein Catabolism and Dipeptide Formation

Protein catabolism is the fundamental biological process of breaking down proteins into smaller peptides and ultimately into their constituent amino acids.[1] This process is crucial for recycling amino acids for the synthesis of new proteins and for providing carbon skeletons for energy production via the citric acid cycle.[2][3] The breakdown is initiated by proteases like pepsin in the stomach and trypsin and chymotrypsin (B1334515) in the small intestine, which cleave large proteins into smaller polypeptides.[2] These polypeptides are further hydrolyzed by various peptidases into tripeptides, dipeptides, and free amino acids, which are then absorbed by intestinal cells.

Dipeptides are the simplest form of peptides, consisting of two amino acids joined by a single peptide bond. Valylhistidine, a dipeptide composed of valine and histidine, is an example of an incomplete breakdown product of protein digestion or intracellular protein catabolism. While many dipeptides are rapidly hydrolyzed into free amino acids, some, particularly those containing histidine, can exhibit significant biological activity and persist in tissues at notable concentrations.[4]

Biological Significance of Histidine-Containing Dipeptides

While direct evidence for Valylhistidine's physiological role is scarce, the functions of structurally similar HCDs, such as carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-3-methyl-L-histidine), are well-documented. These compounds are found in high concentrations in muscle and brain tissues and exhibit potent biological activities.[4]

Antioxidant and Radical Scavenging Activity

HCDs are powerful antioxidants.[5] The imidazole (B134444) ring of the histidine residue is key to this function, enabling the dipeptides to scavenge reactive oxygen species (ROS) like hydroxyl and peroxyl radicals, and to chelate pro-oxidant transition metals such as copper and iron, thereby inhibiting the Fenton reaction.[4] This dual action protects cells from oxidative damage to lipids, proteins, and nucleic acids.[6]

Anti-Glycation Properties

Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs).[7] AGEs contribute to cellular aging and the pathology of various diseases, including diabetes and atherosclerosis.[8] Carnosine has been shown to act as a "sacrificial" target for glycation, reacting with carbonyl groups on sugars and preventing them from cross-linking with essential proteins.[8][9] This action helps preserve protein structure and function.

Quantitative Data

| Dipeptide | Matrix | Organism | Concentration Range | Citation |

| Anserine | Plasma | Human | Cmax: ~2.72 µM (after chicken ingestion) | [5] |

| Carnosine | Muscle Tissue | Mammals | Up to 20 mM | [9] |

| Carnosine | Brain Tissue | Mammals | Up to 20 mM | [9] |

| Valylhistidine | Plasma/Tissue | Human | Not Reported | N/A |

Table 1: Reported concentrations of histidine-containing dipeptides in biological matrices. The lack of data for Valylhistidine highlights a significant knowledge gap and an opportunity for future research.

Experimental Protocol: Quantification of Valylhistidine in Human Plasma

The following is a detailed, hypothetical protocol for the targeted quantification of Valylhistidine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is adapted from established methods for the analysis of small peptides and amino acid derivatives.[10][11]

Objective

To develop and validate a sensitive and specific method for the absolute quantification of Valylhistidine in human plasma.

Materials and Reagents

-

Standards: Valylhistidine (analytical grade), Valylhistidine-¹³C₆,¹⁵N₂ (Isotope-labeled internal standard, IS).

-

Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Formic Acid (FA, LC-MS grade), Ultrapure Water.

-

Plasma: Human plasma (K₂EDTA), stored at -80°C.

-

Consumables: 1.5 mL polypropylene (B1209903) tubes, SPE cartridges (e.g., Mixed-mode Cation Exchange), 96-well plates, HPLC vials.

Instrumentation

-

LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Sample Preparation

-

Thawing: Thaw plasma samples on ice.

-

Protein Precipitation: To a 100 µL plasma aliquot, add 400 µL of cold ACN containing the internal standard (e.g., at 50 ng/mL).

-

Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:ACN with 0.1% FA).

-

Transfer: Transfer the reconstituted sample to an HPLC vial for analysis.

LC-MS/MS Method

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1.0 min: 2% B

-

1.0-5.0 min: 2% to 60% B

-

5.0-5.5 min: 60% to 95% B

-

5.5-6.5 min: Hold at 95% B

-

6.5-7.0 min: 95% to 2% B

-

7.0-9.0 min: Re-equilibrate at 2% B

-

-

Ionization Mode: ESI Positive

-

MRM Transitions:

-

Valylhistidine: Q1: [M+H]⁺ → Q3: [fragment ion]⁺ (To be determined by infusion of standard)

-

Internal Standard: Q1: [M+H]⁺ → Q3: [fragment ion]⁺ (To be determined by infusion of standard)

-

Calibration and Quantification

Prepare calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma) with known concentrations of Valylhistidine (e.g., 1-1000 ng/mL). Process these standards alongside Quality Control (QC) samples and unknown samples. Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration and apply a linear regression model.

Conclusion and Future Directions

Valylhistidine represents a class of dipeptides generated through protein catabolism that remains largely unexplored. While it is theoretically a simple intermediate, the established potent bioactivity of similar histidine-containing dipeptides suggests that Val-His could possess important physiological functions. The lack of quantitative data and functional studies presents a clear opportunity for novel research.

Future investigations should focus on:

-

Method Development: Applying robust analytical techniques, such as the LC-MS/MS protocol outlined here, to determine the endogenous concentrations of Valylhistidine in various tissues and biofluids.

-

Functional Assays: Screening Valylhistidine for antioxidant, anti-glycation, and other biological activities using established in vitro assays.

-

Cellular and In Vivo Models: Investigating the effects of Valylhistidine supplementation in cell culture and animal models of diseases associated with oxidative stress and glycation.

By systematically addressing these research gaps, the scientific community can elucidate the true physiological role of Valylhistidine and other understudied products of protein catabolism, potentially uncovering new targets for therapeutic intervention and drug development.

References

- 1. L-Carnosine: Combating Glycation and Oxidation - Knowledge [m.hnlybiotech.com]

- 2. Protein Metabolism | Anatomy and Physiology II [courses.lumenlearning.com]

- 3. Protein catabolism - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidative properties of histidine-containing dipeptides from skeletal muscles of vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. carnosine.eu [carnosine.eu]

- 9. Antiglycation Effects of Carnosine and Other Compounds on the Long-Term Survival of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. newomics.com [newomics.com]

- 11. chromatographyonline.com [chromatographyonline.com]

Valylhistidine: A Technical Overview of its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valylhistidine (Val-His) is a dipeptide composed of the amino acids valine and histidine. As a naturally occurring molecule, it is an intermediate in protein metabolism. Scientific interest in Valylhistidine has historically been linked to its metal-chelating properties, particularly its ability to form complexes with copper. While its specific biological roles are still under investigation, research into related histidine-containing dipeptides suggests potential antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the discovery and scientific history of Valylhistidine, including its synthesis, key experimental findings, and potential, though not yet fully elucidated, involvement in cellular signaling.

Introduction

Valylhistidine is a dipeptide formed from the amino acids L-valine and L-histidine joined by a peptide bond. It is classified as an incomplete breakdown product of protein digestion or catabolism[1]. The presence of the imidazole (B134444) ring from the histidine residue and the branched aliphatic side chain from valine gives Valylhistidine its characteristic physicochemical properties.

Historically, the study of histidine-containing dipeptides has been of significant interest due to their roles in pH buffering, metal ion chelation, and antioxidant activities[2]. While much of this research has focused on carnosine and anserine, Valylhistidine has been investigated for its interactions with metal ions, which are crucial in various physiological and pathological processes.

Discovery and Scientific History

The precise first discovery or synthesis of Valylhistidine is not well-documented in a singular, seminal publication. Its existence as a possible dipeptide combination was implicitly understood with the advent of peptide chemistry. However, a significant milestone in the scientific investigation of Valylhistidine was the 1982 study by Amar C. and colleagues, which explored the catalytic activity of several copper(II)-histidine-containing dipeptide complexes[3]. This research established that Valylhistidine forms a complex with Cu(II) but, unlike the enzyme superoxide (B77818) dismutase (SOD) which it was designed to mimic, it lacked SOD activity[3]. This finding was crucial in understanding the structure-activity relationships of metallopeptides.

Physicochemical Properties

A summary of the key physicochemical properties of L-Valyl-L-histidine is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C11H18N4O3 | [4] |

| Molecular Weight | 254.29 g/mol | [4] |

| CAS Number | 13589-07-6 | [4] |

| Appearance | Solid | [4] |

| LogP | -3.03 (Extrapolated) | [4] |

Experimental Protocols

Synthesis of Valylhistidine

Objective: To synthesize L-Valyl-L-histidine via a protected amino acid coupling strategy.

Materials:

-

N-α-tert-Butoxycarbonyl-L-valine (Boc-Val-OH)

-

L-histidine methyl ester dihydrochloride (B599025) (H-His-OMe·2HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of L-histidine methyl ester: L-histidine methyl ester dihydrochloride is neutralized with a suitable base like triethylamine in a solvent such as DMF to yield the free base.

-

Coupling Reaction:

-

Dissolve Boc-Val-OH and HOBt in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC to the solution and stir for 10 minutes.

-

Add the prepared L-histidine methyl ester to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

-

Purification of Boc-Val-His-OMe: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform).

-

Deprotection:

-

Saponification of the methyl ester: The purified Boc-Val-His-OMe is dissolved in a mixture of methanol and water, and a solution of NaOH is added. The reaction is stirred at room temperature until the ester is hydrolyzed. The reaction is then neutralized with HCl.

-

Removal of the Boc group: The resulting Boc-Val-His-OH is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc protecting group.

-

-

Final Purification: The final product, Valylhistidine, is purified by recrystallization or reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization: The identity and purity of the synthesized Valylhistidine would be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Investigation of Copper (II) Complex Formation

The following is a generalized protocol based on the study by Amar C, et al. (1982) to investigate the interaction of Valylhistidine with copper (II) ions[3].

Objective: To characterize the formation of a Cu(II)-Valylhistidine complex.

Materials:

-

Valylhistidine

-

Copper(II) sulfate (CuSO4) or other suitable Cu(II) salt

-

Buffer solutions at various pH values (e.g., phosphate (B84403) buffer, HEPES)

-

Spectrophotometer (UV-Vis)

-

Electron Paramagnetic Resonance (EPR) spectrometer

-

Potentiometric titration equipment

Procedure:

-

Preparation of Solutions: Prepare stock solutions of Valylhistidine and CuSO4 in the desired buffer.

-

UV-Vis Spectrophotometry:

-

Mix solutions of Valylhistidine and CuSO4 in various molar ratios.

-

Record the UV-Vis spectra of the individual solutions and the mixtures.

-

Analyze the changes in the absorption spectra, particularly in the d-d transition region for Cu(II), to monitor complex formation.

-

-

Potentiometric Titration:

-

Titrate a solution containing Valylhistidine and CuSO4 with a standard solution of NaOH.

-

Monitor the pH changes to determine the stoichiometry and stability constants of the formed complexes.

-

-

EPR Spectroscopy:

-

Record the EPR spectra of the Cu(II)-Valylhistidine complexes in frozen solutions.

-

Analyze the spectral parameters (g-values and hyperfine coupling constants) to obtain information about the coordination environment of the Cu(II) ion.

-

Biological Activities and Potential Signaling Pathways

While the direct biological functions of Valylhistidine are not extensively characterized, the activities of other histidine-containing dipeptides and related peptides provide a basis for postulating its potential roles.

Antioxidant and Anti-inflammatory Potential

Histidine-containing dipeptides are known for their antioxidant properties[2]. The imidazole ring of histidine can scavenge reactive oxygen species (ROS). A recent 2024 study on a tetrapeptide containing both valine and histidine (QHGV) demonstrated antioxidant and anti-inflammatory effects[5][6][7]. This peptide was shown to reduce ROS generation in macrophages and inhibit the phosphorylation of MAP kinases (ERK, JNK, and p38), which are key components of inflammatory signaling pathways[5][6][7].

Based on these findings, a hypothetical signaling pathway for the anti-inflammatory action of Valylhistidine can be proposed.

Caption: Hypothetical anti-inflammatory signaling pathway of Valylhistidine.

Metal Chelation and Metabolism

The ability of Valylhistidine to chelate metal ions like copper suggests a potential role in metal homeostasis. The metabolism of Valylhistidine itself is expected to follow the general pathways of dipeptide degradation, being hydrolyzed by dipeptidases into its constituent amino acids, valine and histidine, which then enter their respective metabolic pathways.

Caption: Overview of Valylhistidine's place in protein metabolism.

Conclusion

Valylhistidine, a simple dipeptide, represents an intersection of peptide chemistry, inorganic biochemistry, and metabolism. While its discovery is not marked by a single event, its study, particularly in the context of metal ion interactions, has contributed to our understanding of bioinorganic chemistry. Although specific signaling pathways involving Valylhistidine have yet to be elucidated, the known functions of its constituent amino acids and related histidine-containing peptides suggest promising avenues for future research, especially in the areas of antioxidant and anti-inflammatory activities. Further investigation is warranted to fully understand the physiological significance of this dipeptide.

References

- 1. Human Metabolome Database: Showing metabocard for Valylhistidine (HMDB0029129) [hmdb.ca]

- 2. Synergism of histidyl dipeptides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-valyl-L-histidine | C11H18N4O3 | CID 7408625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synergistic Antioxidant and Anti-Inflammatory Effects of Phenolic Acid-Conjugated Glutamine-Histidine-Glycine-Valine (QHGV) Peptides Derived from Oysters (Crassostrea talienwhanensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Valyl-Histidine in Human Plasma: A Technical Guide for Researchers

An In-depth Examination of its Physiological Significance, Quantification, and Associated Pathways

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of endogenous molecules is paramount for innovation. This technical guide delves into the current knowledge surrounding the dipeptide valyl-histidine in human plasma. While its direct physiological concentration remains an area of active investigation, this document provides a thorough overview of its constituent amino acids, L-valine and L-histidine, their established roles, and the analytical methodologies crucial for their detection. Furthermore, we explore the broader context of histidine-containing dipeptides and relevant signaling pathways to equip researchers with a foundational understanding for future inquiries into valyl-histidine.

Valyl-Histidine: An Endogenous Metabolite

The dipeptide L-valyl-L-histidine, formed from the amino acids L-valine and L-histidine, is recognized as a metabolite in the human body[1]. Its presence is noted in the Human Metabolome Database (HMDB), suggesting it is an endogenous compound. However, to date, specific quantitative data on the physiological concentration of valyl-histidine in human plasma has not been extensively reported in peer-reviewed literature. The focus of much research has been on its constituent amino acids and other more abundant histidine-containing dipeptides.

A related but distinct peptide, "peptide histidine valine," has been studied for its pharmacological effects when administered intravenously. In a study on normal subjects, infusion of peptide histidine valine resulted in peak plasma concentrations of 2392 (±170) pmol/L, which was a 29-fold increase over the basal concentration, leading to cardiovascular effects such as increased heart rate[2]. It is crucial to distinguish this exogenous administration from the natural, physiological levels of the dipeptide valyl-histidine.

Quantitative Data: L-Valine and L-Histidine in Human Plasma

Given the absence of direct quantitative data for valyl-histidine, a baseline understanding of the physiological concentrations of its constituent amino acids is essential. The plasma levels of L-valine and L-histidine are well-documented and can vary based on factors such as age, diet, and health status.

| Analyte | Population | Physiological Concentration (µmol/L) | Reference |

| L-Valine | Adults | 150 - 310 | [3] |

| Children | 160 - 350 | [3] | |

| L-Histidine | Adults | 26 - 120 | [4] |

| Children | 68 - 120 | [4] |

Note: Normal ranges can vary between laboratories. The provided values are for general reference.

Experimental Protocols for Quantification in Human Plasma

The quantification of dipeptides and amino acids in human plasma typically involves sophisticated analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard due to its high sensitivity and specificity. Below is a generalized experimental protocol for the analysis of such compounds.

Sample Preparation

-

Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Separation: The blood is centrifuged at approximately 1000-2000 x g for 15 minutes at 4°C to separate the plasma from blood cells.

-

Protein Precipitation: To remove larger proteins that can interfere with the analysis, a protein precipitation step is performed. This is commonly achieved by adding a solvent such as acetonitrile, methanol, or a mixture thereof to the plasma sample, followed by vortexing and centrifugation.

-

Supernatant Collection: The resulting supernatant, containing the smaller molecules including amino acids and dipeptides, is carefully collected for analysis.

-

Derivatization (Optional): In some methods, a derivatization step is employed to improve the chromatographic separation and/or the ionization efficiency of the analytes.

LC-MS/MS Analysis

-

Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a column (e.g., a reversed-phase C18 or a HILIC column) based on their physicochemical properties. A mobile phase gradient is typically used to elute the compounds of interest.

-

Ionization: The eluent from the chromatography system is directed to the mass spectrometer's ion source, where the analytes are ionized, most commonly using electrospray ionization (ESI).

-

Mass Analysis: The ionized molecules are then passed into the mass spectrometer. For quantitative analysis, a triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for the analyte of interest is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interferences from the complex plasma matrix.

-

Quantification: The concentration of the analyte in the sample is determined by comparing its peak area to that of a calibration curve generated using known concentrations of a certified reference standard. An internal standard (ideally a stable isotope-labeled version of the analyte) is typically used to correct for variations in sample preparation and instrument response.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of small molecules like amino acids and dipeptides in human plasma using LC-MS/MS.

Physiological Role and Signaling Pathways

While the specific physiological role of valyl-histidine is not well-defined, the functions of its constituent amino acids and other histidine-containing dipeptides offer valuable insights.

L-Valine

L-valine is a branched-chain amino acid (BCAA) that plays a crucial role in:

-

Protein Synthesis: As an essential amino acid, it is a fundamental building block for proteins.

-

Energy Metabolism: Valine can be catabolized in muscle tissue for energy production.

-

Nitrogen Balance: It is vital for maintaining proper nitrogen balance in the body.

L-Histidine

L-histidine is an essential amino acid with a unique imidazole (B134444) side chain, which imparts several important physiological functions[5][6]:

-

Precursor to Histamine: Histidine is the direct precursor to histamine, a key molecule in local immune responses, inflammation, and as a neurotransmitter[5].

-

Proton Buffering: The imidazole ring of histidine has a pKa near physiological pH, making it an effective proton buffer in proteins and biological fluids[7].

-

Metal Ion Chelation: Histidine residues are important for coordinating metal ions in metalloproteins[7].

-

Antioxidant Properties: Histidine can scavenge reactive oxygen species[6].

Histidine-Containing Dipeptides

Other naturally occurring histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine) and anserine (B1665513) (β-alanyl-N-methyl-L-histidine), are found in high concentrations in muscle and brain tissue. Their established roles may provide clues to the potential functions of valyl-histidine. These roles include intracellular pH buffering, antioxidant activity, and regulation of calcium sensitivity in muscle contraction[8].

Associated Signaling Pathways

Histidine, as an amino acid, can influence cellular signaling pathways related to growth and metabolism. Notably, amino acids, including histidine, have been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway . The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Studies in bovine mammary epithelial cells have demonstrated that histidine can independently regulate the synthesis of milk proteins via the mTOR signaling pathway[9].

The diagram below illustrates a simplified representation of the mTOR signaling pathway, highlighting the role of amino acids.

Conclusion and Future Directions

While the dipeptide valyl-histidine is a known endogenous metabolite, its physiological concentration in human plasma remains to be definitively quantified. The constituent amino acids, L-valine and L-histidine, have well-established and crucial physiological roles, and their plasma concentrations are within known ranges. The analytical methodologies for quantifying small molecules in plasma are robust, with LC-MS/MS being the preferred method.

For researchers and drug development professionals, the current knowledge gap regarding valyl-histidine presents an opportunity. Future research should focus on:

-

Developing and validating sensitive and specific LC-MS/MS methods for the direct quantification of valyl-histidine in human plasma.

-

Investigating the physiological and pathophysiological conditions that may influence the plasma concentration of valyl-histidine.

-

Elucidating the specific biological functions and signaling pathways associated with this dipeptide.

A deeper understanding of the complete peptidome, including dipeptides like valyl-histidine, will undoubtedly open new avenues for diagnostics, therapeutics, and a more comprehensive view of human physiology.

References

- 1. L-valyl-L-histidine | C11H18N4O3 | CID 7408625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of peptide histidine valine on cardiovascular and respiratory function in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic profiling of plasma amino acids shows that histidine increases following the consumption of pork - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative physiology investigations support a role for histidine-containing dipeptides in intracellular acid-base regulation of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leucine and histidine independently regulate milk protein synthesis in bovine mammary epithelial cells via mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Valylhistidine in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valylhistidine is a dipeptide composed of the amino acids valine and histidine. As an intermediate product of protein digestion and catabolism, its direct and specific roles in metabolic pathways are not as extensively characterized as its constituent amino acids.[1] However, emerging research into dipeptide signaling and metabolism suggests that molecules like valylhistidine may have functions beyond being simple metabolic intermediates. This technical guide synthesizes the current understanding of valylhistidine, focusing on its metabolic context, potential signaling roles, and the experimental methodologies required for its study. While specific quantitative data for valylhistidine remains limited, this guide provides a framework for future research by detailing relevant analytical techniques and outlining plausible metabolic and signaling pathways.

Introduction to Valylhistidine

Valylhistidine is classified as a dipeptide, an organic compound formed when two amino acids are joined by a peptide bond.[1] It is typically formed during the breakdown of dietary proteins in the digestive tract or through the intracellular catabolism of proteins.[1][2] While many dipeptides are rapidly hydrolyzed into their constituent amino acids, some have been shown to possess physiological or cell-signaling effects.[1]

Metabolic Pathways Involving Valylhistidine

The primary metabolic fate of valylhistidine is its hydrolysis into L-valine and L-histidine. These amino acids then enter their respective metabolic pathways.

Formation of Valylhistidine: Protein Catabolism

Valylhistidine is generated during the process of protein degradation. Large proteins are initially broken down into smaller polypeptides by proteases such as pepsin, trypsin, and chymotrypsin.[2][3] These polypeptides are further cleaved by various peptidases, including carboxypeptidases and aminopeptidases, which can release dipeptides like valylhistidine.[2]

Degradation of Valylhistidine: Enzymatic Hydrolysis

The peptide bond in valylhistidine is susceptible to hydrolysis by various peptidases, broadly classified as dipeptidases. One major class of enzymes that could potentially hydrolyze valylhistidine is the dipeptidyl peptidase (DPP) family, particularly DPP-IV.[4][5] DPP-IV is known to cleave dipeptides from the N-terminus of polypeptides, with a preference for proline or alanine (B10760859) in the penultimate position.[4] While valine is not the preferred residue, some level of activity cannot be ruled out without specific kinetic data for valylhistidine. Carboxypeptidases are another class of enzymes that could potentially hydrolyze valylhistidine by cleaving the C-terminal histidine.[6][7][8]

Potential Signaling Role of Valylhistidine

Recent studies have indicated that dipeptides can act as signaling molecules, influencing key cellular pathways such as the mechanistic target of rapamycin (B549165) (mTOR) pathway. The mTOR signaling network is a central regulator of cell growth, proliferation, and metabolism.

Hypothetical mTORC1 Activation

Amino acids are known to be potent activators of mTOR complex 1 (mTORC1).[9][10] This activation is a multi-step process that often involves the Rag GTPases and recruitment of mTORC1 to the lysosomal surface.[11] It is plausible that dipeptides like valylhistidine could influence this pathway, either by being transported into the cell and rapidly hydrolyzed to release their constituent amino acids, which then act as signaling molecules, or potentially by interacting directly with cell surface receptors or transporters that modulate intracellular signaling cascades. Leucine, a branched-chain amino acid like valine, is a particularly potent activator of mTORC1.[10] Histidine has also been shown to regulate mTOR signaling.[11]

Potential Crosstalk with MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. There is evidence of crosstalk between the MAPK/ERK and mTOR pathways.[12] While no direct link between valylhistidine and the MAPK/ERK pathway has been established, it remains a possibility that dipeptide signaling could intersect with this pathway, potentially through G protein-coupled receptors or other cell surface sensors.

Quantitative Data

Specific quantitative data for valylhistidine, such as its concentration in various tissues and the kinetic parameters of enzymes that metabolize it, are not well-documented in publicly available literature. The table below is presented as a template for organizing such data as it becomes available through future research.

| Parameter | Value | Tissue/Cell Type | Method | Reference |

| Plasma Concentration | Not Reported | Human | LC-MS/MS | - |

| Muscle Concentration | Not Reported | Human/Animal | LC-MS/MS | - |

| Km for Dipeptidase | Not Reported | - | Enzymatic Assay | - |

| Vmax for Dipeptidase | Not Reported | - | Enzymatic Assay | - |

| kcat for Dipeptidase | Not Reported | - | Enzymatic Assay | - |

This table is intended for illustrative purposes and will be populated as data becomes available.

Experimental Protocols

The following protocols are generalized methods that can be adapted for the specific study of valylhistidine.

Quantification of Valylhistidine in Biological Samples by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of valylhistidine in biological matrices such as plasma or tissue homogenates.[13][14][15]

Objective: To determine the concentration of valylhistidine in a biological sample.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Valylhistidine analytical standard

-

Internal standard (e.g., isotopically labeled valylhistidine)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system (e.g., triple quadrupole)

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

For plasma/serum: To 100 µL of sample, add 400 µL of ACN containing the internal standard to precipitate proteins.

-

For tissue: Homogenize the tissue in a suitable buffer, then perform protein precipitation as above.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (Optional, for increased purity):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the dipeptides with an appropriate solvent mixture (e.g., ACN/water with FA).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase A: Water with 0.1% FA.

-

Mobile Phase B: ACN with 0.1% FA.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over an appropriate time to ensure separation from other components.

-

Flow rate: As recommended for the column.

-

Injection volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization mode: Positive electrospray ionization (ESI+).

-

Monitor the specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM) for valylhistidine and the internal standard. These transitions need to be optimized by infusing the analytical standard.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

-

Determine the concentration of valylhistidine in the samples by interpolating their peak area ratios from the standard curve.

-

In Vitro Enzymatic Hydrolysis of Valylhistidine

This protocol can be used to assess the susceptibility of valylhistidine to hydrolysis by a specific peptidase or a complex mixture of enzymes (e.g., cell lysate, tissue homogenate).[16][17]

Objective: To measure the rate of enzymatic hydrolysis of valylhistidine.

Materials:

-

Valylhistidine

-

Purified peptidase or enzyme source

-

Appropriate reaction buffer (pH-optimized for the enzyme)

-

Quenching solution (e.g., trichloroacetic acid, TCA)

-

LC-MS/MS system or a suitable method to quantify the product (valine or histidine)

Procedure:

-

Reaction Setup:

-

Prepare a stock solution of valylhistidine in the reaction buffer.

-

In a microcentrifuge tube, combine the reaction buffer and the enzyme solution.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

-